4-((2-Isopropoxyethoxy)methyl)phenol
Overview
Description
Compound Name: Mifepristone (also known by its developmental code name RU-486).
Function: Mifepristone is primarily used in combination with misoprostol for medical abortion during pregnancy and to manage early miscarriage.
Mechanism of Action
Target of Action
The primary target of 4-((2-Isopropoxyethoxy)methyl)phenol is the synthesis of Bisoprolol Fumarate , an important beta-blocker agent . This compound plays a crucial role in the industrial manufacturing of Bisoprolol Fumarate .
Mode of Action
The synthesis of this compound is influenced by three main parameters: the molar ratio of 2-isopropoxy ethanol/4-hydroxybenzyl alcohol, reaction time, and temperature . The compound is obtained through the etherification reaction of 4-hydroxybenzyl alcohol with 2-isopropoxyethanol .
Biochemical Pathways
The biochemical pathway involved in the synthesis of this compound is the etherification of 4-hydroxybenzyl alcohol with 2-isopropoxyethanol . This reaction is a key step in the synthesis of Bisoprolol, a beta-adrenoreceptor blocking drug .
Pharmacokinetics
As an intermediate in the synthesis of bisoprolol, its bioavailability would be determined by the pharmacokinetic properties of the final product, bisoprolol .
Result of Action
The result of the action of this compound is the production of Bisoprolol, a beta-adrenoreceptor blocking drug . Bisoprolol is indicated for therapeutic use for the control of arterial hypertension, the management of ischaemic heart disease, the control of some forms of cardiac arrhythmias, and in the adjunctive management of hyperthyroidism .
Action Environment
The synthesis of this compound is influenced by environmental factors such as the molar ratio of the reactants, reaction time, and temperature . Optimum reaction conditions are established through experimental factorial design .
Preparation Methods
Synthetic Routes: Mifepristone can be synthesized through several chemical steps. One common synthetic route involves the modification of a steroidal compound.
Reaction Conditions: Specific reaction conditions vary, but they typically involve functional group transformations, such as oxidation and reduction.
Industrial Production: Mifepristone is produced by pharmaceutical companies worldwide under various brand names (e.g., Mifegyne, Mifeprex) for medical use.
Chemical Reactions Analysis
Reactions: Mifepristone undergoes various reactions, including oxidation, reduction, and substitution.
Common Reagents: Reagents like strong acids, bases, and oxidizing agents are used in its synthesis.
Major Products: The main products formed include modified steroidal derivatives with altered hormonal effects.
Scientific Research Applications
Chemistry: Mifepristone serves as a valuable tool in chemical research related to hormone receptors and steroid chemistry.
Biology: It aids in studying progesterone receptors and their role in cellular processes.
Medicine: Beyond abortion, mifepristone is explored for potential use in treating conditions like Cushing’s syndrome and endometriosis.
Industry: Its applications extend to pharmaceutical development and drug discovery.
Comparison with Similar Compounds
Uniqueness: Mifepristone’s unique antiprogestogenic properties distinguish it from other compounds.
Similar Compounds: While mifepristone stands out, other antiprogestogens include ulipristal acetate and levonorgestrel.
Properties
IUPAC Name |
4-(2-propan-2-yloxyethoxymethyl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O3/c1-10(2)15-8-7-14-9-11-3-5-12(13)6-4-11/h3-6,10,13H,7-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISQLWWCGQXEAJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCOCC1=CC=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30436898 | |
Record name | 4-({2-[(Propan-2-yl)oxy]ethoxy}methyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30436898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
177034-57-0 | |
Record name | 4-[[2-(1-Methylethoxy)ethoxy]methyl]phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=177034-57-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-((2-Isopropoxyethoxy)methyl)phenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0177034570 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-({2-[(Propan-2-yl)oxy]ethoxy}methyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30436898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phenol, 4-[[2-(1-methylethoxy)ethoxy]methyl] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.709 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-((2-ISOPROPOXYETHOXY)METHYL)PHENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NSD8NPN3DF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the optimal reaction conditions for synthesizing 4-((2-Isopropoxyethoxy)methyl)phenol?
A1: Research suggests that the synthesis of this compound, achieved by reacting 4-hydroxybenzyl alcohol with 2-isopropoxyethanol, is significantly influenced by three main factors: the molar ratio of the reactants, reaction time, and temperature []. To maximize the yield, mathematical modeling based on experimental design was employed. This approach identified the optimal values for each parameter, leading to the most efficient production of this compound [].
Q2: Are there alternative methods for synthesizing this compound beyond traditional methods?
A2: Yes, research highlights an improved synthesis method for this compound using activated silica as a catalyst []. This method offers potential advantages in terms of yield, purity, and environmental impact compared to conventional methods. Additionally, another study demonstrated the successful synthesis of this compound with high purity and yield by utilizing Amberlyst 15 as a catalyst in the reaction between 4-hydroxybenzyl alcohol and 2-isopropoxyethanol [].
Q3: What are the key applications of this compound?
A3: this compound serves as a crucial intermediate in various organic syntheses []. Most notably, it is a key building block in the production of 1-[4-[2-(1-methylethoxy)ethoxymethyl]phenoxy]-3-(1-methylethylamino)propan-2-ol, commonly known as bisoprolol, and its pharmaceutically acceptable salts [, ]. Bisoprolol is a widely used beta-blocker medication.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.